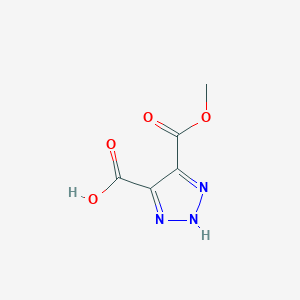
4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid (MCTC) is an organic compound that has been widely studied in recent years due to its potential applications in organic synthesis, medicinal chemistry, and biochemistry. MCTC is an important building block in the synthesis of heterocyclic compounds and is used in a variety of industrial and research applications. In
科学研究应用
4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid has been used in a variety of scientific research applications, such as medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid has been used in the synthesis of novel heterocyclic compounds with potential therapeutic effects. In organic synthesis, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid has been used as a building block in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. In biochemistry, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid has been used in the synthesis of compounds with potential therapeutic effects, such as inhibitors of enzyme activity and modulators of gene expression.
作用机制
The mechanism of action of 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid is not yet fully understood. However, it is believed that 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid acts as a nucleophile, forming a covalent bond with the electrophilic center of a substrate molecule. This covalent bond is then broken, resulting in an altered configuration of the substrate molecule. This altered configuration can then lead to changes in the biochemical and physiological properties of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid are not yet fully understood. However, it has been suggested that 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid may act as an inhibitor of enzyme activity and as a modulator of gene expression. In addition, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid has been shown to have a protective effect on cells, as it can reduce the toxicity of certain compounds.
实验室实验的优点和局限性
The use of 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid in laboratory experiments has several advantages. 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid is relatively inexpensive and can be synthesized using a variety of methods. In addition, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid is relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid in laboratory experiments. 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid can be toxic and can cause irritation to the skin and eyes if not handled properly. In addition, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid can be difficult to purify and can be contaminated with other compounds.
未来方向
The use of 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid in scientific research is still in its early stages and there are many potential future directions for the use of this compound. For example, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid could be used to synthesize novel heterocyclic compounds with potential therapeutic effects. In addition, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid could be used to develop inhibitors of enzyme activity or modulators of gene expression. Finally, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid could be used to develop compounds with protective effects on cells.
合成方法
4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid can be synthesized using a variety of methods, including the Mitsunobu reaction, the Ugi reaction, and the Biginelli reaction. The Mitsunobu reaction involves the reaction of an alcohol and a phosphine oxide in the presence of a base, such as sodium hydroxide or potassium carbonate, to form an intermediate which then undergoes a nucleophilic substitution reaction to form a new compound. The Ugi reaction involves the reaction of an aldehyde, an isocyanide, and an amine to form a new compound. The Biginelli reaction involves the reaction of an aldehyde, an amine, and an acid in the presence of a base, such as sodium hydroxide or potassium carbonate, to form a new compound.
属性
IUPAC Name |
5-methoxycarbonyl-2H-triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-12-5(11)3-2(4(9)10)6-8-7-3/h1H3,(H,9,10)(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWLHMIZTBDCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxycarbonyl-2H-triazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B6601452.png)







![tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate, Mixture of diastereomers](/img/structure/B6601502.png)
![methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B6601512.png)



